molecular formula C30H30N2O B14289361 N,N,N~2~,N~2~-Tetrabenzylglycinamide CAS No. 113779-03-6

N,N,N~2~,N~2~-Tetrabenzylglycinamide

Cat. No.: B14289361
CAS No.: 113779-03-6
M. Wt: 434.6 g/mol
InChI Key: PEXGXIFIFJEUIZ-UHFFFAOYSA-N
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Description

N,N,N~2~,N~2~-Tetrabenzylglycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of four benzyl groups attached to the nitrogen atoms of the glycinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N~2~,N~2~-Tetrabenzylglycinamide typically involves the reaction of glycinamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The benzyl groups are introduced through nucleophilic substitution reactions, where the nitrogen atoms of glycinamide act as nucleophiles, attacking the electrophilic carbon atoms of benzyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N~2~,N~2~-Tetrabenzylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of benzyl groups, yielding simpler amide derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles are employed.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives with fewer benzyl groups.

    Substitution: Various substituted glycinamide derivatives depending on the electrophile used.

Scientific Research Applications

N,N,N~2~,N~2~-Tetrabenzylglycinamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,N~2~,N~2~-Tetrabenzylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethylenediamine
  • N,N,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethylenediamine

Uniqueness

N,N,N~2~,N~2~-Tetrabenzylglycinamide is unique due to the presence of four benzyl groups, which impart distinct chemical and biological properties. Compared to similar compounds with hydroxyethyl or hydroxypropyl groups, the benzyl groups enhance lipophilicity and potentially improve membrane permeability, making it a valuable compound for drug development and other applications.

Properties

CAS No.

113779-03-6

Molecular Formula

C30H30N2O

Molecular Weight

434.6 g/mol

IUPAC Name

N,N-dibenzyl-2-(dibenzylamino)acetamide

InChI

InChI=1S/C30H30N2O/c33-30(32(23-28-17-9-3-10-18-28)24-29-19-11-4-12-20-29)25-31(21-26-13-5-1-6-14-26)22-27-15-7-2-8-16-27/h1-20H,21-25H2

InChI Key

PEXGXIFIFJEUIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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